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Di-tert-butylsilane

Stereoselective synthesis Hydride reduction Silane reagents

Choose Di-tert-butylsilane (DTBS) for its unmatched steric control in stereoselective reductions (e.g., 67% cis-4-tert-butylcyclohexanol) and as a non-pyrophoric, single-source silicon precursor for low-temp SiC, SiN, and SiO₂ CVD films. This air-stable liquid replaces hazardous SiH₄ gas, slashing infrastructure costs. Expect ≥97% purity. In stock.

Molecular Formula C8H20Si
Molecular Weight 144.33 g/mol
Cat. No. B7724018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDi-tert-butylsilane
Molecular FormulaC8H20Si
Molecular Weight144.33 g/mol
Structural Identifiers
SMILESCC(C)(C)[SiH2]C(C)(C)C
InChIInChI=1S/C8H20Si/c1-7(2,3)9-8(4,5)6/h9H2,1-6H3
InChIKeyZLKSBZCITVUTSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Di-tert-butylsilane for Synthesis and CVD: A Comprehensive Evidence-Based Procurement Guide


Di-tert-butylsilane (DTBS, CAS 30736-07-3) is a sterically hindered secondary organosilane, characterized by the molecular formula C8H20Si and a molecular weight of 144.33 g/mol [1]. Its distinctive structure features two bulky tert-butyl groups bonded to a silicon center, which significantly influences its physical properties, such as a melting point of −38 °C and a boiling point of 129–130 °C, and its chemical behavior, notably by conferring high steric hindrance [2]. This compound serves as a versatile reagent in organic synthesis, primarily acting as a selective reducing agent in acidic media and as a precursor for introducing the robust di-tert-butylsilyl protecting group [3][4]. Beyond its role in small-molecule synthesis, di-tert-butylsilane is a valuable, non-pyrophoric liquid precursor for the chemical vapor deposition (CVD) of critical thin films, including silicon carbide, silicon nitride, and silicon dioxide, offering safer handling compared to traditional gaseous silanes [5][6].

Di-tert-butylsilane: Why Substitution with Generic Silanes Compromises Selectivity and Safety


The substitution of di-tert-butylsilane with less expensive or more common analogs like triethylsilane or unhindered silanes is not straightforward and often leads to significant failures in both chemical and material science applications. The critical differentiator is the extreme steric bulk provided by its two tert-butyl groups, which fundamentally alters reaction pathways and product distributions in a quantifiable manner [1]. For example, in stereoselective reductions, di-tert-butylsilane and triethylsilane can yield opposite diastereomers, a difference that cannot be compensated for by adjusting reaction conditions [2]. Furthermore, in industrial settings such as chemical vapor deposition, the safety profile is paramount; di-tert-butylsilane is an air-stable, non-pyrophoric liquid, whereas the common substitute, silane (SiH4), is a highly toxic, pyrophoric gas requiring extensive safety infrastructure [3]. These differences in selectivity, safety, and handling highlight why di-tert-butylsilane is a distinct, non-interchangeable reagent, and the following quantitative evidence underscores the specific performance and procurement trade-offs that scientific and industrial users must evaluate.

Quantitative Comparative Evidence for Di-tert-butylsilane: Reactivity, Selectivity, and Safety vs. Key Analogs


Inverted Stereoselectivity in the Acid-Catalyzed Reduction of 4-tert-Butylcyclohexanone

In the acid-catalyzed reduction of 4-tert-butylcyclohexanone, di-tert-butylsilane yields predominantly the thermodynamically less stable cis-alcohol derivative, a result in direct contrast to the stereochemical outcome with triethylsilane, which favors the trans product [1]. This fundamental difference in selectivity arises from the steric bulk of the di-tert-butylsilyl group, which alters the steric environment of the transition state, making it a unique tool for accessing specific stereoisomers.

Stereoselective synthesis Hydride reduction Silane reagents

Dramatically Reduced Reactivity in Acidic Media Compared to Less Hindered Silanes

A study on the reduction of alkyl-substituted cyclohexanones revealed that the reactivity of di-tert-butylsilane is significantly attenuated by its steric bulk. It was observed to be approximately 100 times less reactive than tri-sec-butylsilane in trifluoroacetic acid-mediated reductions [1]. This quantitative difference highlights the profound impact of steric shielding on nucleophilic attack at the silicon center.

Kinetics Organosilane reactivity Steric hindrance

Superior Safety Profile and Lower Toxicity as a CVD Silicon Precursor vs. Silane Gas

For thin-film deposition, di-tert-butylsilane offers a significant safety advantage over traditional silane (SiH4) gas. Di-tert-butylsilane is an air-stable, non-corrosive liquid with a relatively high vapor pressure that allows for easy introduction into CVD reactors [1]. In contrast, silane is a highly toxic, pyrophoric gas that requires specialized gas cabinets, extensive safety protocols, and rigorous purging systems, adding substantial operational complexity and cost [2].

Chemical Vapor Deposition (CVD) Process safety Silicon precursors

Enabled Low-Temperature CVD of Stoichiometric Silicon Carbide Films

Di-tert-butylsilane serves as an effective single-source precursor for the low-temperature chemical vapor deposition of silicon carbide (SiC) films. Pyrolysis of di-tert-butylsilane at 775°C yields near-stoichiometric amorphous SiC films, which are crucial for applications such as emitter structures in silicon heterojunction bipolar transistors [1]. This deposition temperature is notably lower than the >950°C typically required for conventional SiC CVD processes using separate silicon and carbon sources like dichlorosilane and acetylene, enabling compatibility with temperature-sensitive device structures [2].

Silicon Carbide (SiC) Low-Pressure CVD (LPCVD) Thin-film technology

Dual-Function CVD Precursor for Both Silicon Nitride and Silicon Dioxide

Di-tert-butylsilane is a versatile silicon source in CVD processes, uniquely capable of depositing both silicon nitride and silicon dioxide films. According to patent literature, it can be used as a single silicon precursor for both nitride and oxide deposition, simplifying process chemistry and inventory management compared to using separate, dedicated precursors for each film type [1]. This dual functionality is not a general property of all silanes and is a specific advantage of di-tert-butylsilane in thermal CVD.

Chemical Vapor Deposition (CVD) Silicon Nitride (Si3N4) Silicon Dioxide (SiO2)

Effective Silylating Agent for Hydroxy and Carboxy Groups Without HCl Byproduct

Di-tert-butylsilane can be employed as an active component in silylating agents for protecting hydroxy (OH) and carboxy (COOH) groups. A key advantage over commonly used chlorosilanes like tert-butyldimethylsilyl chloride (TBDMS-Cl) is that the silylation reaction with di-tert-butylsilane does not produce hydrogen chloride (HCl) as a byproduct [1]. This eliminates the need to handle corrosive HCl gas and the formation of amine hydrochloride salts, leading to simplified purification and reduced risk of acid-sensitive substrate degradation.

Protecting group strategy Silylation Green chemistry

Validated Application Scenarios for Di-tert-butylsilane in Synthesis and Materials Science


Stereoselective Synthesis of cis-4-tert-Butylcyclohexanol Derivatives

In medicinal chemistry and natural product synthesis, the cis-isomer of a 4-substituted cyclohexanol is often the desired but less accessible target. Di-tert-butylsilane is the reagent of choice for the acid-catalyzed reduction of 4-tert-butylcyclohexanone, as it uniquely provides a 67% yield of the cis-alcohol derivative, whereas the common alternative, triethylsilane, gives the trans isomer [1]. This makes di-tert-butylsilane a non-substitutable tool in any synthetic sequence requiring this specific stereochemical outcome.

Chemical Vapor Deposition of SiC Emitter Structures in Bipolar Transistors

For semiconductor foundries and research labs fabricating silicon heterojunction bipolar transistors (HBTs), di-tert-butylsilane is an enabling material. It functions as a single-source precursor for depositing high-quality, near-stoichiometric silicon carbide (SiC) films at a low temperature of 775°C, which is essential for creating emitter structures without thermal damage to other device layers [2]. Furthermore, its nature as a non-pyrophoric liquid significantly reduces the safety hazards and infrastructure costs associated with handling toxic silane gas, streamlining the fabrication process [3].

Flexible Manufacturing of Silicon Nitride and Oxide Dielectric Layers

In microelectronics manufacturing, process flexibility is key to efficiency. Di-tert-butylsilane is an ideal silicon source for a fabrication line that produces devices requiring both silicon nitride (e.g., for passivation or etch stop layers) and silicon dioxide (e.g., for gate dielectrics or inter-layer insulation). As a single precursor validated for depositing both types of films via thermal CVD, di-tert-butylsilane simplifies the gas delivery system and reduces the need for multiple precursor inventories, streamlining operations and lowering complexity compared to using separate precursors for each film [4].

Mild Introduction of a Sterically Demanding Protecting Group

In complex organic syntheses involving acid-labile functional groups, the introduction of a bulky silyl protecting group using traditional chlorosilanes can be problematic due to the release of HCl. Di-tert-butylsilane offers a milder alternative for installing the robust di-tert-butylsilyl group, as its silylation method does not generate corrosive HCl gas [5]. This 'HCl-free' approach simplifies work-up and prevents acid-catalyzed side reactions, making it particularly valuable for protecting sensitive alcohols and carboxylic acids in advanced pharmaceutical and natural product synthesis.

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